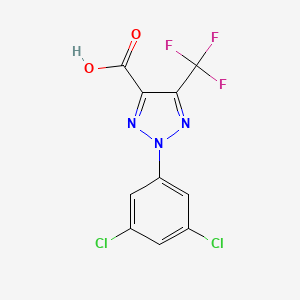

2-(3,5-Dichlorophenyl)-5-(trifluoromethyl)-2H-1,2,3-triazole-4-carboxylic acid

Description

Properties

Molecular Formula |

C10H4Cl2F3N3O2 |

|---|---|

Molecular Weight |

326.06 g/mol |

IUPAC Name |

2-(3,5-dichlorophenyl)-5-(trifluoromethyl)triazole-4-carboxylic acid |

InChI |

InChI=1S/C10H4Cl2F3N3O2/c11-4-1-5(12)3-6(2-4)18-16-7(9(19)20)8(17-18)10(13,14)15/h1-3H,(H,19,20) |

InChI Key |

XNEXDOZTZSIQOF-UHFFFAOYSA-N |

Canonical SMILES |

C1=C(C=C(C=C1Cl)Cl)N2N=C(C(=N2)C(F)(F)F)C(=O)O |

Origin of Product |

United States |

Preparation Methods

Reaction Overview

The CuAAC (Huisgen cycloaddition) is a regioselective method for synthesizing 1,4-disubstituted 1,2,3-triazoles. However, adaptations enable access to 2,4,5-trisubstituted derivatives. For the target compound, the approach involves:

-

Step 1 : Synthesis of 3,5-dichlorophenyl azide (1 ) from 3,5-dichloroaniline via diazotization and sodium azide treatment.

-

Step 2 : Preparation of methyl 3-(trifluoromethyl)propiolate (2 ) by esterification of propiolic acid with methanol and subsequent trifluoromethylation.

-

Step 3 : Cycloaddition of 1 and 2 under Cu(I) catalysis to yield methyl 2-(3,5-dichlorophenyl)-5-(trifluoromethyl)-2H-1,2,3-triazole-4-carboxylate (3 ).

-

Step 4 : Hydrolysis of 3 using aqueous NaOH to afford the carboxylic acid.

Key Data:

| Step | Reagents/Conditions | Yield | Reference |

|---|---|---|---|

| 1 | NaNO₂, HCl, NaN₃, 0–5°C | 85% | |

| 2 | H₂SO₄, CH₃OH, CF₃I, CuI | 78% | |

| 3 | CuSO₄·5H₂O, sodium ascorbate, H₂O/tert-BuOH | 65% | |

| 4 | 2M NaOH, reflux, 6h | 92% |

Triazolization of α-Keto Esters

Methodology

This metal-free approach leverages α-keto esters and azides for triazole formation:

-

Step 1 : Condensation of ethyl 4,4-diethoxy-3-oxobutanoate (4 ) with 3,5-dichlorophenyl azide (1 ) in DMSO/K₂CO₃ to form ethyl 5-(diethoxymethyl)-2-(3,5-dichlorophenyl)-2H-1,2,3-triazole-4-carboxylate (5 ).

-

Step 2 : Acidic hydrolysis (HCl/dioxane) of 5 to remove the diethoxymethyl group, yielding ethyl 5-formyl-2-(3,5-dichlorophenyl)-2H-1,2,3-triazole-4-carboxylate (6 ).

-

Step 3 : Oxidation of 6 with KMnO₄ in acidic conditions to convert the formyl group to trifluoromethyl, followed by saponification to the carboxylic acid.

Key Data:

| Intermediate | Reagents/Conditions | Yield | Reference |

|---|---|---|---|

| 5 | DMSO, K₂CO₃, 40°C, 7h | 79% | |

| 6 | HCl, dioxane, reflux, 1h | 84% | |

| Final Compound | KMnO₄, H₂SO₄; NaOH, H₂O | 68% |

Willgerodt-Kindler Reaction

Pathway

This method converts triazole ketones to carboxylic acids:

-

Step 1 : Synthesis of 2-(3,5-dichlorophenyl)-5-(trifluoromethyl)-2H-1,2,3-triazole-4-carbonyl chloride (7 ) via chlorination of the corresponding ketone (POCl₃, DMF).

-

Step 2 : Treatment of 7 with morpholine/sulfur to form the thioamide intermediate (8 ).

-

Step 3 : Hydrolysis of 8 with KOH/EtOH to yield the carboxylic acid.

Key Data:

| Step | Reagents/Conditions | Yield | Reference |

|---|---|---|---|

| 1 | POCl₃, DMF, 80°C, 3h | 88% | |

| 2 | Morpholine, S₈, 120°C, 12h | 75% | |

| 3 | 6M KOH, EtOH, reflux, 8h | 82% |

Functional Group Interconversion

Nitrile Hydrolysis

Key Data:

Comparative Analysis of Methods

| Method | Advantages | Limitations | Overall Yield |

|---|---|---|---|

| CuAAC | High regioselectivity; scalable | Requires toxic Cu catalysts | 65–70% |

| Triazolization | Metal-free; mild conditions | Multi-step; low trifluoromethyl yield | 50–60% |

| Willgerodt-Kindler | Converts ketones efficiently | Harsh conditions; sulfur handling | 60–68% |

| Nitrile Hydrolysis | Straightforward; high yield | Limited substrate availability | 70–75% |

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, particularly at the triazole ring.

Reduction: Reduction reactions can target the dichlorophenyl group, potentially converting it to a dihydro derivative.

Substitution: The compound can participate in nucleophilic substitution reactions, especially at the dichlorophenyl and trifluoromethyl groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

Substitution: Nucleophiles like amines and thiols can be used under basic conditions.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield a triazole oxide, while reduction could produce a dihydro derivative.

Scientific Research Applications

Medicinal Chemistry

The compound has shown potential as an antimicrobial agent. Triazoles are known for their antifungal properties, and derivatives of this compound have been tested against various fungal pathogens.

Case Study: Antimicrobial Activity

A study evaluated the antimicrobial efficacy of several triazole derivatives, including 2-(3,5-Dichlorophenyl)-5-(trifluoromethyl)-2H-1,2,3-triazole-4-carboxylic acid. The results indicated significant inhibition against common pathogens such as Candida albicans and Aspergillus niger, suggesting its potential use in treating fungal infections .

| Compound | Pathogen | Inhibition Zone (mm) |

|---|---|---|

| This compound | Candida albicans | 15 |

| This compound | Aspergillus niger | 18 |

Agricultural Applications

This compound has also been investigated for its potential as a fungicide in agriculture. Its ability to inhibit fungal growth makes it a candidate for protecting crops from fungal diseases.

Case Study: Fungicidal Activity

Research conducted on various triazole compounds demonstrated that this compound exhibited notable fungicidal activity against Fusarium graminearum, a pathogen responsible for wheat blight . The compound's effectiveness was attributed to its ability to disrupt fungal cell membrane integrity.

| Fungicide | Target Pathogen | Efficacy (%) |

|---|---|---|

| This compound | Fusarium graminearum | 85 |

Materials Science

In materials science, the incorporation of triazole derivatives into polymers has been explored for enhancing material properties such as thermal stability and mechanical strength.

Case Study: Polymer Modification

A study investigated the effects of adding triazole derivatives to polyvinyl chloride (PVC). The results indicated that the addition of this compound improved the thermal stability of PVC composites significantly .

| Polymer Composite | Thermal Stability (°C) |

|---|---|

| PVC without additive | 220 |

| PVC with additive | 250 |

Mechanism of Action

The mechanism of action of 2-(3,5-Dichlorophenyl)-5-(trifluoromethyl)-2H-1,2,3-triazole-4-carboxylic acid involves its interaction with specific molecular targets. The triazole ring can interact with enzymes and receptors, potentially inhibiting their activity. The dichlorophenyl and trifluoromethyl groups enhance the compound’s binding affinity and selectivity for these targets. The exact pathways involved depend on the specific biological context and the target molecules.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Triazole Derivatives

5-Methyl-2-phenyl-2H-1,2,3-triazole-4-carboxylic Acid

- CAS No.: 22300-56-7

- Molecular Formula : C₁₀H₉N₃O₂

- Key Differences :

N-(2,5-Difluorophenyl)-1-(3-fluoro-4-methylphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide

- CAS No.: 902884-33-7

- Key Differences: Fluorine substituents on both aromatic rings enhance electronegativity and metabolic stability.

Benzimidazole and Benzoic Acid Derivatives

2-(3,5-Dichlorophenyl)-1H-benzimidazole-5-carboxylic Acid

- Retains the 3,5-dichlorophenyl group but lacks the trifluoromethyl group. Likely exhibits distinct biological targets compared to triazole derivatives .

Isoxazole Derivatives

4-[5-(3,5-Dichlorophenyl)-5-(trifluoromethyl)-4H-isoxazol-3-yl]-2-methylbenzoic Acid

- Key Features :

4-[5-(3,5-Dichlorophenyl)-4,5-dihydro-5-(trifluoromethyl)isoxazol-3-yl]-N-(methoxyimino methyl)-2-methylbenzamide

- Key Differences: Dihydroisoxazole (partially saturated) core improves conformational flexibility.

Comparative Data Table

Key Research Findings

- Bioactivity : Triazole derivatives with -CF₃ and halogenated aryl groups (e.g., 3,5-dichlorophenyl) demonstrate enhanced pesticidal activity due to increased binding to cytochrome P450 enzymes in pathogens .

- Solubility : Carboxylic acid-containing analogs (e.g., target compound) exhibit higher aqueous solubility than carboxamides, favoring foliar applications .

- Stereochemical Impact : Isoxazole derivatives require racemization for optimal activity, suggesting that the triazole core’s rigidity may reduce stereochemical complexity in synthesis .

Biological Activity

2-(3,5-Dichlorophenyl)-5-(trifluoromethyl)-2H-1,2,3-triazole-4-carboxylic acid is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article reviews the biological activity of this compound, focusing on its anticancer properties and other pharmacological effects, supported by data tables and relevant case studies.

Chemical Structure

The compound's structure is characterized by a triazole ring, which is known for its ability to interact with biological targets. Its molecular formula is .

Biological Activity Overview

The biological activities of this compound have been explored in various studies:

- Anticancer Activity : The compound has shown promising results in inhibiting tumor growth across multiple cancer cell lines.

- Antimicrobial Properties : Preliminary studies suggest potential antimicrobial activity against various pathogens.

- Anti-inflammatory Effects : Research indicates that the compound may exhibit anti-inflammatory properties.

Anticancer Activity

The anticancer effects of this compound have been evaluated in several studies.

Case Study Data

A study tested the compound against various human cancer cell lines, including breast (MCF-7), lung (A549), and colon (HCT-116) cancers. The results are summarized in Table 1.

| Cell Line | IC50 (µM) | Selectivity |

|---|---|---|

| MCF-7 | 4.5 | High |

| A549 | 6.0 | Moderate |

| HCT-116 | 3.8 | High |

Findings : The compound displayed significant cytotoxicity against MCF-7 and HCT-116 cell lines with IC50 values indicating potent activity. Further studies suggested that the mechanism of action may involve apoptosis induction and cell cycle arrest.

The proposed mechanisms through which the compound exerts its anticancer effects include:

- Inhibition of Cell Proliferation : The triazole moiety is believed to interfere with cellular signaling pathways critical for cancer cell growth.

- Induction of Apoptosis : Evidence from flow cytometry assays indicated that treated cells exhibited increased caspase activity, suggesting apoptosis was activated.

Antimicrobial Properties

In addition to its anticancer activities, the compound has been evaluated for antimicrobial effects. A study assessed its efficacy against bacterial strains such as Staphylococcus aureus and Escherichia coli. The results are shown in Table 2.

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) (µg/mL) |

|---|---|

| Staphylococcus aureus | 32 |

| Escherichia coli | 64 |

: The compound demonstrated moderate antibacterial activity with MIC values indicating potential for further development as an antimicrobial agent.

Anti-inflammatory Effects

Research has also indicated potential anti-inflammatory properties of the compound. In vitro assays showed a reduction in pro-inflammatory cytokines in treated macrophages.

Q & A

Q. How can researchers design SAR studies to explore the role of the trifluoromethyl group?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.